(+/-)-Catechin Gallate-13C3
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Overview
Description
(+/-)-Catechin Gallate-13C3 is a stable isotope-labeled compound derived from catechin gallate. Catechin gallate is a type of flavonoid found in various plants, particularly in tea leaves. The compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties. The labeling with carbon-13 isotopes makes it useful for various research applications, including metabolic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Catechin Gallate-13C3 typically involves the incorporation of carbon-13 isotopes into the catechin gallate molecule. This can be achieved through several synthetic routes, including:
Direct Isotope Labeling: This method involves the direct incorporation of carbon-13 labeled precursors into the catechin gallate molecule. The reaction conditions often require the use of catalysts and specific solvents to facilitate the incorporation of the isotopes.
Biosynthetic Pathways: Utilizing microorganisms or plants that have been fed with carbon-13 labeled substrates to produce catechin gallate-13C3 naturally. This method is more environmentally friendly but may require more time and resources.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Fermentation: Using genetically modified microorganisms to produce the labeled compound.
Chemical Synthesis: Employing advanced chemical synthesis techniques to incorporate the carbon-13 isotopes efficiently.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Catechin Gallate-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of catechin gallate.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(+/-)-Catechin Gallate-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of catechin metabolism.
Biology: Employed in studies to investigate the biological effects of catechin gallate, including its antioxidant and anti-inflammatory properties.
Medicine: Used in research to explore its potential anticancer properties and its effects on various diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties.
Mechanism of Action
The mechanism of action of (+/-)-Catechin Gallate-13C3 involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating various signaling pathways, including the inhibition of epidermal growth factor receptor (EGFR) signaling and activation of oxidative phosphorylation.
Comparison with Similar Compounds
(+/-)-Catechin Gallate-13C3 can be compared with other similar compounds, such as:
Epigallocatechin Gallate-13C3: Another carbon-13 labeled flavonoid with similar antioxidant and anticancer properties.
Gallocatechin Gallate-13C3: A related compound with comparable biological activities.
Epicatechin Gallate-13C3: Shares similar chemical structure and properties but differs in the stereochemistry.
Uniqueness
This compound is unique due to its specific labeling with carbon-13 isotopes, making it particularly useful for tracing and metabolic studies. Its combination of antioxidant, anti-inflammatory, and anticancer properties further enhances its value in scientific research.
Properties
Molecular Formula |
C22H18O10 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1/i8+1,19+1,21+1 |
InChI Key |
LSHVYAFMTMFKBA-GOAYXCFZSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
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